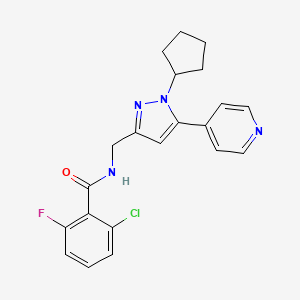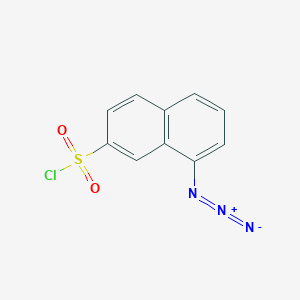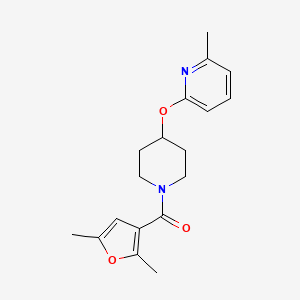![molecular formula C17H19NOS B2406269 N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide CAS No. 293327-00-1](/img/structure/B2406269.png)
N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide, commonly known as MTB, is a synthetic compound that has been used in scientific research for various purposes. It is a member of the benzamide family and has been found to have potential applications in the field of medicine and neuroscience.
Wirkmechanismus
MTB acts as an inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, MTB increases the levels of dopamine in the brain, which can have a range of effects on behavior and cognition. Additionally, MTB has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MTB has been found to have a range of biochemical and physiological effects, including increasing dopamine levels in the brain, inhibiting the formation of amyloid-beta, and reducing oxidative stress. These effects have been observed in both in vitro and in vivo studies, suggesting that MTB has potential as a therapeutic agent for various disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MTB in lab experiments is its specificity for MAO-B inhibition, which allows for targeted manipulation of dopamine levels in the brain. Additionally, MTB has been found to have relatively low toxicity and high bioavailability, making it a promising candidate for further research. However, one limitation of using MTB in lab experiments is its relatively short half-life, which may limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on MTB, including investigating its potential as a treatment for neurodegenerative diseases, exploring its effects on behavior and cognition, and optimizing its synthesis method to improve yield and purity. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTB and to identify any potential side effects or limitations of its use.
Synthesemethoden
MTB is synthesized by reacting 2-acetylthiophene with 4-methylpent-2-en-2-ol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with benzoyl chloride to obtain MTB. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
MTB has been used in scientific research for various purposes, including as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to have neuroprotective properties and can inhibit the formation of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. MTB has also been used to study the role of dopamine in the brain and its potential as a therapeutic target for various disorders.
Eigenschaften
IUPAC Name |
N-[2-[(E)-4-methylpent-2-en-2-yl]thiophen-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12(2)11-13(3)16-15(9-10-20-16)18-17(19)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,18,19)/b13-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXWAVUOMSCWNJ-ACCUITESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C(C)C1=C(C=CS1)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C(\C)/C1=C(C=CS1)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)


![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2406197.png)
![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)
![1-(4-Methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2406199.png)
![2-benzyl-5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2406201.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406206.png)
![N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2406207.png)

